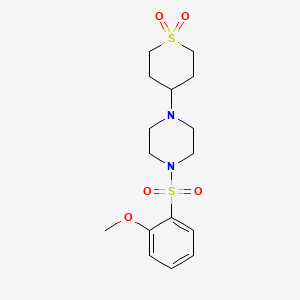
4-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The molecule also contains a methoxyphenyl group, which is a common substituent in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several distinct functional groups, including the piperazine ring, the sulfonyl group, and the methoxyphenyl group . These groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the sulfonyl group, and the methoxyphenyl group . These groups could potentially participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially increase the compound’s polarity, affecting its solubility in various solvents .Applications De Recherche Scientifique
Crystal Structure and Computational Analysis
- Crystal Structure Studies : Compounds structurally similar to "4-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide" have been synthesized and their structures confirmed by single crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations provide insights into reactive sites, demonstrating the compounds' electrophilic and nucleophilic nature. This approach aids in understanding the molecular configurations and interactions within crystals, contributing to the field of crystal engineering and design (Kumara et al., 2017).
Synthesis and Chemical Properties
- Efficient Synthesis Methods : Research into the synthesis of potent PPARpan agonists and other pharmacologically relevant compounds involves complex chemical reactions, demonstrating the versatility of piperazine derivatives in drug development. The detailed synthesis processes, including regioselective bond formations and practical methods for incorporating functional groups, highlight the compound's utility in medicinal chemistry (Guo et al., 2006).
Pharmacological Applications
- Serotonin Receptor Antagonists : Piperazine derivatives have been evaluated for their role as serotonin receptor antagonists, showing potential in treating various neurological and psychiatric disorders. The research on these compounds underscores the importance of piperazine structures in designing drugs with specific receptor target selectivity, contributing to the development of novel therapeutic agents (Yoon et al., 2008).
Propriétés
IUPAC Name |
4-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]thiane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S2/c1-23-15-4-2-3-5-16(15)25(21,22)18-10-8-17(9-11-18)14-6-12-24(19,20)13-7-14/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXRWEMRFSTYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

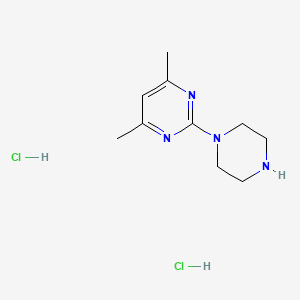
![methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate](/img/structure/B2736284.png)
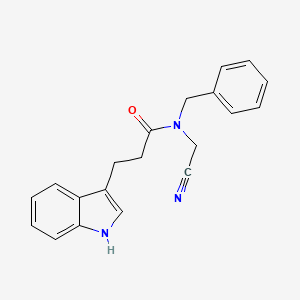
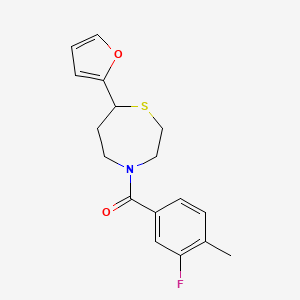
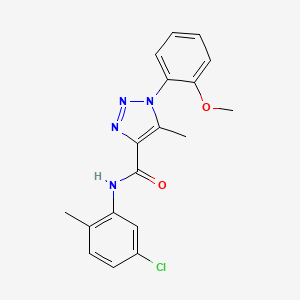
![(1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol](/img/structure/B2736290.png)
![4-amino-N-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2736293.png)
![methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2736296.png)
![6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide](/img/structure/B2736297.png)
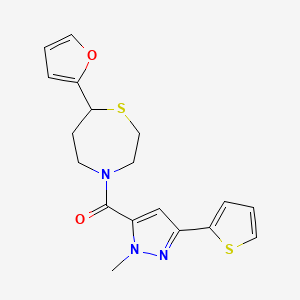
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2736299.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B2736300.png)
![4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2736302.png)
![2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736305.png)